molecular formula C7H11NO2 B14149377 Ethyl 3-cyanobutanoate CAS No. 22584-00-5

Ethyl 3-cyanobutanoate

Cat. No.: B14149377
CAS No.: 22584-00-5
M. Wt: 141.17 g/mol
InChI Key: HNRANOZSFPYDHH-UHFFFAOYSA-N
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Description

Contextualization within Cyanoester Chemistry and its Derivatives

Ethyl 3-cyanobutanoate belongs to the class of organic compounds known as cyanoesters, which are characterized by the presence of both a cyano (-C≡N) group and an ester (-COOR) group. atamanchemicals.com This dual functionality imparts a unique reactivity profile. The nitrile group can act as an electrophile at the carbon atom or can be hydrolyzed, reduced, or used in cycloaddition reactions. The ester group can undergo hydrolysis, amidation, or reduction. Furthermore, the carbon atom situated between these two groups (the α-carbon) can be deprotonated to form a nucleophilic carbanion, which is a key feature in many carbon-carbon bond-forming reactions. atamanchemicals.com

The chemistry of cyanoesters is well-established, with compounds like ethyl cyanoacetate (B8463686) serving as foundational reagents in classic reactions such as the Knoevenagel condensation and the Michael addition. atamanchemicals.com this compound, as a β-cyanoester, shares some of this reactivity but with distinct steric and electronic properties due to the additional methyl group on the carbon adjacent to the nitrile. This structural feature influences its role in synthesis, opening pathways to chiral structures and specific substitution patterns.

Derivatives of this compound are central to its synthetic utility. For instance, its hydrogenation can yield precursors for γ-amino acids. acs.org The molecule can also be functionalized at various positions to create a library of related intermediates. For example, ethyl 3,4-diphenyl-4-cyanobutanoates, prepared through Michael condensation, are used to synthesize substituted piperidines. publish.csiro.au Another derivative, ethyl 2-benzylideneamino-2-difluoromethyl-4-cyanobutyrate, is an intermediate in the synthesis of difluoromethylated compounds. nih.gov

Strategic Importance as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its capacity to serve as a precursor for a diverse range of complex molecules, particularly heterocyclic compounds and pharmacologically active agents. Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

A significant application is in the synthesis of nitrogen-containing heterocycles. Through reductive cyclization of its derivatives, this compound is used to create substituted piperidines. publish.csiro.au It has also been employed as a key intermediate in the synthesis of functionalized 6H-pyrido[4,3-b]carbazoles, a class of compounds with potential biological activity. core.ac.uk The synthesis of ketorolac, a non-steroidal anti-inflammatory drug, involves a derivative, ethyl 4-N-pyrrolo-2-cyanobutanoate, which is synthesized from ethyl cyanoacetate and N-(2-bromoethyl)pyrrole. google.com

Furthermore, this compound is a crucial building block in the synthesis of pharmaceutical precursors. One of the most notable examples is its role in the chemoenzymatic synthesis of pregabalin (B1679071), an anticonvulsant drug. acs.org The process can involve the asymmetric bioreduction of related β-cyanoacrylate esters to produce chiral cyanobutanoate intermediates. acs.orgnih.gov This highlights the compound's importance in accessing enantiomerically pure molecules, which is critical in modern drug development. researchgate.net The synthesis of other complex molecules, such as aryl-substituted α,β-unsaturated esters, can also involve intermediates derived from similar cyanobutanoate structures. evitachem.com

Overview of Contemporary Research Trajectories

Current research involving this compound and related cyanoesters is heavily focused on developing more efficient, selective, and sustainable synthetic methodologies. A major trajectory is the application of biocatalysis and chemoenzymatic strategies to produce chiral compounds. The use of ene-reductases for the asymmetric reduction of β-cyanoacrylate esters to furnish enantiomerically pure (R)- or (S)-ethyl 3-cyanobutanoate is a prime example of this trend. acs.orgnih.gov This approach offers a green alternative to traditional chemical reductions, often providing high enantioselectivity under mild reaction conditions.

Another area of active investigation is the development of novel catalytic systems for reactions involving cyanobutanoate derivatives. This includes the use of transition metal catalysts, such as palladium, for cross-coupling reactions to introduce further complexity into the molecular framework. acs.org Research also explores the selective hydrogenation of the cyano group in the presence of the ester function, or vice-versa, to access different synthetic targets like diamines or amino alcohols. researchgate.net

The synthesis of novel heterocyclic systems and complex natural product analogues continues to be a driving force in research utilizing cyanobutanoate intermediates. publish.csiro.aucore.ac.uk Scientists are exploring new cyclization strategies and multi-component reactions that leverage the unique reactivity of this compound to construct intricate molecular architectures efficiently. mdpi.com The compound's role as an intermediate in the synthesis of molecules with potential applications in materials science and agrochemicals is also an emerging area of interest. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRANOZSFPYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311672
Record name Ethyl 3-cyanobutanoate
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Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22584-00-5
Record name NSC244818
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-cyanobutanoate
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Mechanistic Investigations and Reactivity Profiles of Ethyl 3 Cyanobutanoate

Exploration of Nucleophilic and Electrophilic Reactivity

The reactivity of ethyl 3-cyanobutanoate is dictated by the electronic properties of its functional groups. The nitrile (cyano) group and the ester group are both electron-withdrawing, which significantly influences the molecule's behavior in chemical reactions.

The presence of the electron-withdrawing cyano and ester groups makes the carbon atoms in the butanoate backbone susceptible to nucleophilic attack. The carbonyl carbon of the ester is a primary electrophilic site, readily attacked by nucleophiles. Additionally, the carbon atom of the nitrile group can also act as an electrophile.

Conversely, the hydrogen atoms on the carbon adjacent to the cyano group (the α-carbon) are acidic. This acidity is due to the stabilizing effect of the adjacent electron-withdrawing cyano group on the resulting carbanion. Consequently, deprotonation at this position by a base generates a nucleophilic carbanion, which can then participate in various reactions. The cyanobutanoate moiety can therefore act as a nucleophile in certain biochemical pathways.

Role in Carbon-Carbon Bond Forming Reactions

The dual reactivity of this compound makes it a key participant in several important carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mychemblog.comwikipedia.org this compound, with its acidic α-hydrogens, can act as the active methylene component in this reaction. In the presence of a weak base, such as an amine, the α-carbon is deprotonated to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The choice of catalyst is crucial in the Knoevenagel condensation. Weakly basic amines are often used to facilitate the deprotonation of the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.org Various catalysts, including ionic liquids and solid-phase supports, have been explored to improve the efficiency and selectivity of the Knoevenagel condensation involving cyanoacetate (B8463686) derivatives. researchgate.netaston.ac.uk

Table 1: Examples of Knoevenagel Condensation Reactions

Carbonyl CompoundActive Methylene CompoundCatalystProduct
BenzaldehydeEthyl cyanoacetatePiperidine (B6355638)Ethyl (E)-2-cyano-3-phenylacrylate
2-MethoxybenzaldehydeThiobarbituric acidPiperidine5-(2-Methoxybenzylidene)thiobarbituric acid
Various aryl aldehydesEthyl cyanoacetateDABCO in waterKnoevenagel adducts (yields 92-99%) researchgate.net

Michael Addition Acceptor and Donor Scenarios

The Michael reaction, or Michael 1,4-addition, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org this compound can participate in Michael additions in two distinct ways.

As a Michael donor , the carbanion generated by the deprotonation of the α-carbon of this compound can add to a variety of Michael acceptors. These acceptors are typically α,β-unsaturated aldehydes, ketones, esters, nitriles, or nitro compounds. libretexts.orgmasterorganicchemistry.com The reaction results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org

Conversely, the α,β-unsaturated product formed from the Knoevenagel condensation of this compound can act as a Michael acceptor . In this scenario, a nucleophile, such as an enolate, amine, or thiolate, attacks the β-carbon of the unsaturated system, leading to a 1,4-addition product. masterorganicchemistry.comuomustansiriyah.edu.iq

Cyclization Chemistry for Heterocyclic Framework Construction

The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds.

Pyrrolidine (B122466) Ring Formation

Derivatives of this compound are valuable intermediates in the synthesis of pyrrolidine rings. For instance, the catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can lead to the formation of five-membered ring heterocycles. researchgate.net The specific outcome of the reaction, whether it yields a diamine or a cyclized product, is highly dependent on the catalyst used. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with derivatives of this compound is another powerful strategy for constructing the pyrrolidine skeleton. researchgate.net

Pyridinone and Cyanopyridinone Synthesis

This compound and its derivatives are key starting materials in the synthesis of pyridinone and cyanopyridinone structures. For example, the reaction of ethyl α-ethoxyethylidenecyanoacetate, which can be prepared from ethyl cyanoacetate, with various amines leads to the formation of N-analogues of the natural product Ricinine (B1680626), a cyanopyridinone alkaloid. mdpi.comsciforum.net The mechanism involves the initial reaction of the amine with the ethoxyvinyl moiety, followed by cyclization and elimination to form the pyridinone ring. mdpi.com This approach has been utilized to synthesize a variety of substituted pyridinones by varying the amine component. researchgate.net

Pyrazole (B372694) Derivatives Synthesis

The synthesis of pyrazole derivatives often utilizes the reactivity of β-keto nitriles or their equivalents. This compound, possessing both a nitrile and an ester group, can be a precursor to intermediates that readily undergo cyclization with hydrazine (B178648) derivatives to form the pyrazole ring.

One common strategy involves the condensation of a β-dicarbonyl compound or a related species with a hydrazine. While this compound itself is not a β-dicarbonyl compound, it can be transformed into reactive intermediates suitable for pyrazole synthesis. For instance, its corresponding β-keto ester, ethyl acetoacetate (B1235776), is a well-known precursor for pyrazole synthesis. The reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) leads to the formation of 3-methyl-5-pyrazolone.

In a broader context, the synthesis of pyrazole derivatives from cyano-containing compounds is a widely employed method. For example, the reaction of ethyl 2-cyano-3-ethoxyacrylate with amidrazone derivatives yields intermediate N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivatives, which then cyclize upon heating to form ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com Similarly, ethyl 2-cyano-3-morpholinoacrylate reacts with hydrazine hydrate to produce ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com These examples highlight the utility of the cyano and ester groups in facilitating the construction of the pyrazole ring.

Multi-component reactions also provide an efficient route to highly substituted pyrazoles. A four-component reaction involving enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate in water has been developed for the synthesis of polyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridines. longdom.org This approach underscores the versatility of cyano-activated methylene compounds in constructing complex heterocyclic systems in an environmentally friendly manner.

The following table summarizes various approaches to pyrazole synthesis that are mechanistically related to the reactivity of cyano-esters:

Starting MaterialsReagentsProductReference
Ethyl 2-cyano-3-ethoxyacrylate, Amidrazone derivativesToluene, heatEthyl 3-amino-1H-pyrazole-4-carboxylate google.com
Ethyl 2-cyano-3-morpholinoacrylateHydrazine hydrate, waterEthyl 3-amino-1H-pyrazole-4-carboxylate google.com
Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetateAmmonium (B1175870) acetate (B1210297), waterPolyfunctionally substituted pyrazoles and pyrazolo[3,4-b]pyridines longdom.org
Ethyl cyanoacetate, Primary aliphatic aminesAromatic diazonium salts, then Hydroxylamine or Chloroacetonitrile4-amino-5-cyano-pyrazole derivatives researchgate.net
Ethyl-2-indole-3-carboxylate, Hydrazine hydrate, then AcetophenonesVilsmeier-Haack reagent (DMF/POCl3)1-[(2-methyl-1H-indol-3-yl)carbonyl]-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives rasayanjournal.co.in

Other Annulation and Ring-Closing Reactions

Annulation reactions are fundamental in organic synthesis for the construction of cyclic systems. scripps.edu this compound and its derivatives can participate in various annulation strategies beyond pyrazole synthesis, leading to a diverse range of carbocyclic and heterocyclic structures.

The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.org While the canonical reaction uses a ketone and methyl vinyl ketone, the principles can be extended to other Michael acceptors and donors. Derivatives of this compound, particularly those with activated methylene groups, can act as Michael donors. For example, the Michael addition of a cyano-stabilized carbanion to an α,β-unsaturated ketone would be the initial step in a Robinson-type annulation sequence.

The Thorpe-Ziegler reaction is another important ring-closing method that is particularly relevant to dinitriles. While this compound is not a dinitrile, this reaction highlights the utility of the cyano group in promoting intramolecular cyclizations. The reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.

Furthermore, this compound derivatives can undergo radical annulation reactions. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. The cyano group can influence the regioselectivity of the cyclization and stabilize radical intermediates.

The Hauser annulation provides a route to substituted aromatic rings and involves a Michael addition followed by a Dieckmann condensation. wikipedia.org An appropriately substituted derivative of this compound could potentially serve as a precursor in such a sequence.

Stereoselective Control in Chemical Transformations

The presence of a chiral center at the 3-position of this compound makes stereoselective transformations a critical aspect of its chemistry. The ability to control the stereochemistry during reactions is paramount for the synthesis of enantiomerically pure target molecules.

One-pot, multi-component reactions have been developed for the stereoselective synthesis of highly substituted 1,4,5,6-tetrahydropyridines. researchgate.net These reactions, which can proceed through a cascade of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization, can generate products with multiple stereocenters with high diastereoselectivity. researchgate.net For instance, the reaction of aldehydes, esters of 3-oxocarboxylic acids, malononitrile (B47326) or ethyl cyanoacetate, and ammonium acetate can lead to the formation of individual diastereoisomers of polysubstituted tetrahydropyridines. researchgate.net

The Michael addition of nucleophiles to α,β-unsaturated cyanoesters derived from this compound can also proceed with high stereoselectivity. The one-pot reaction of ethyl 4,4,4-trichloro-2-cyano-2-butenoate with various bifunctional nucleophiles yields 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates in good to excellent yields and with high stereoselectivity. tandfonline.com

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving cyano-containing compounds. For example, the conjugate addition of cyanide to β-aryl-β-(trifluoromethyl)-substituted enones, catalyzed by a cinchona alkaloid derivative, proceeds with high enantioselectivity to create a trifluoromethylated all-carbon quaternary stereocenter. thieme-connect.de The resulting adduct can be further transformed into medicinally important trifluoromethylated aryldihydropyrrole derivatives through a one-pot reduction/cyclization/dehydration sequence. thieme-connect.de

The asymmetric Pictet-Spengler reaction, a special type of Mannich reaction, is another important transformation for the stereoselective synthesis of tetrahydroisoquinolines and related heterocyclic systems. mdpi.com While not directly involving this compound, the principles of stereocontrol in this reaction are relevant to the broader context of creating chiral centers in heterocyclic synthesis.

Reductive Transformations of Nitrile and Ester Functional Groups

The nitrile and ester groups of this compound can be selectively or simultaneously reduced to afford a variety of valuable synthetic intermediates. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is useful for the synthesis of γ-amino acids and their derivatives. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for the reduction of nitriles. Catalytic hydrogenation is another common method for nitrile reduction, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C).

The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. The Bouveault-Blanc reduction, which uses sodium metal in ethanol, is a classic method for the reduction of esters to alcohols.

Selective reduction of one functional group in the presence of the other can be challenging but is often achievable by careful selection of reagents. For example, catalytic hydrogenation can sometimes be tuned to selectively reduce a nitrile in the presence of an ester, or vice versa, depending on the catalyst and conditions. The reduction of a Schiff base derived from an amino-cyano-ester can lead to the formation of five- or six-membered ring heterocycles, with the selectivity being highly dependent on the catalyst used. researchgate.net

The chemoenzymatic synthesis of pregabalin (B1679071) precursors provides an excellent example of the selective reduction of a carbon-carbon double bond in the presence of a nitrile and an ester group. The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases yields the corresponding saturated β-cyanoesters with high enantioselectivity. nih.govacs.org The resulting (S)-ethyl 3-cyanobutanoate can then be further transformed into pregabalin. acs.org

The following table summarizes the outcomes of various reductive transformations on this compound and related compounds:

Functional Group(s) TargetedReagent/CatalystProductReference
NitrileLithium aluminum hydridePrimary amine smolecule.com
NitrileCatalytic hydrogenation (e.g., Pd/C)Primary amine nih.gov
EsterLithium aluminum hydridePrimary alcohol researchgate.net
C=C double bond (in β-cyanoacrylate ester)Ene-reductaseSaturated β-cyanoester nih.govacs.org
Nitrile and Ester (in a Schiff base derivative)Heterogeneous catalyst (varied)Diamine, five-membered ring, or six-membered ring heterocycles researchgate.net

Analytical and Spectroscopic Characterization of Ethyl 3 Cyanobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. For racemic ethyl 3-cyanobutanoate (rac-1b), the characteristic signals in a deuterochloroform (CDCl₃) solvent are observed at specific chemical shifts (δ) measured in parts per million (ppm). acs.org

The ethyl ester group gives rise to a quartet at approximately 4.22 ppm, corresponding to the two protons of the methylene (B1212753) group (-OCH₂CH₃), and a triplet at about 1.29 ppm for the three protons of the methyl group (-OCH₂CH₃). acs.org The methine proton (-CH(CN)-) appears as a multiplet in the range of 3.30-2.98 ppm. acs.org The methylene protons adjacent to the chiral center (-CH₂CH(CN)-) show a complex signal described as a doublet of doublets of doublets (ddd) around 2.63 ppm. acs.org Finally, the methyl group attached to the chiral center (-CH(CN)CH₃) presents as a doublet at approximately 1.39 ppm. acs.org

¹H NMR Data for Racemic this compound (rac-1b) in CDCl₃

Protons Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-OCH₂CH₃ 4.22 dq 14.3, 7.2
-CH(CN)- 3.30-2.98 m -
-CH₂CH(CN)- 2.63 ddd 56.4, 16.6, 7.2
-CH(CN)CH₃ 1.39 d 7.1
-OCH₂CH₃ 1.29 t 7.1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

In a CDCl₃ solvent, the carbonyl carbon (C=O) of the ester group resonates at approximately 169.6 ppm. acs.org The carbon of the nitrile group (-C≡N) is found at about 121.8 ppm. acs.org The methylene carbon of the ethyl ester (-OCH₂CH₃) appears around 61.3 ppm. acs.org The carbons of the butanoate chain, specifically the methylene carbon adjacent to the carbonyl group (-CH₂CO-), the methine carbon attached to the nitrile group (-CH(CN)-), and the methyl carbon at the other end of the chain (-CH₃), resonate at approximately 38.2 ppm, 21.7 ppm, and 17.7 ppm, respectively. acs.org The methyl carbon of the ethyl group (-OCH₂CH₃) is observed at about 14.1 ppm. acs.org

¹³C NMR Data for Racemic this compound (rac-1b) in CDCl₃

Carbon Atom Chemical Shift (δ) in ppm
C =O 169.6
-C ≡N 121.8
-OC H₂CH₃ 61.3
-C H₂CO- 38.2
-C H(CN)- 21.7
-C H₃ 17.7
-OCH₂C H₃ 14.1

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, in a derivative of this compound, a COSY experiment would confirm the coupling between the protons of the ethyl group and the protons on the butanoate backbone, helping to piece together the complete molecular structure. researchgate.net The analysis of 2D NMR spectra, including heteronuclear techniques like HSQC and HMBC, provides unambiguous assignment of all proton and carbon signals. beilstein-journals.org

¹³C NMR for Carbon Skeleton Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its molecular formula. acs.org

For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.17 g/mol ). echemi.com Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group. The fragmentation of the butanoate chain can also lead to a series of characteristic fragment ions. chemguide.co.uklibretexts.orgmsu.edu For example, a peak at m/z = 115 can be attributed to the loss of an ethoxy radical.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z
[M]⁺ 141
[M-C₂H₅O]⁺ 96
[M-C₂H₅OH]⁺ 95
[C₂H₅O]⁺ 45
[C₂H₅]⁺ 29

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a technique used to separate and analyze volatile compounds without decomposition. In the context of this compound and its derivatives, GC is used to determine the purity of a sample and can also be used to separate enantiomers when a chiral stationary phase is employed. acs.org For instance, the enantiomeric excess of chiral derivatives of this compound has been determined using GC analysis on a chiral column. acs.org The retention time (tR), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature gradient). acs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used for monitoring the progress of organic reactions. libretexts.orgsigmaaldrich.com It operates on the principle of differential partitioning of components between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. libretexts.org This allows for the effective separation of reactants, products, and intermediates, providing a qualitative assessment of the reaction's status. researchgate.net

In the context of reactions involving this compound and its precursors, TLC is an indispensable tool. For instance, during the synthesis of ethyl 2-cyano-3-methoxybut-2-enoate, a related unsaturated precursor, TLC with an eluent of 50% diethyl ether/50% ethyl acetate (B1210297) is used to track the reaction's progression. mdpi.com The separation is visualized under UV light or by using chemical stains such as phosphomolybdic acid, which reveals the spots corresponding to different compounds on the plate. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. libretexts.org

The choice of eluent system is critical for achieving good separation. A common solvent system for compounds of moderate polarity, such as this compound and its derivatives, is a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. mit.edubiotage.com For example, in the monitoring of various reactions, solvent systems such as hexane-ethyl acetate in ratios of 3:1 and 15:1 have been effectively utilized. researchgate.net By spotting the starting material, the reaction mixture, and a co-spot of both on the TLC plate, one can clearly observe the consumption of the reactant and the formation of the product. mit.edu

Table 1: Exemplary TLC Systems for Monitoring Reactions Related to this compound

Analyte/Reaction StageStationary PhaseMobile Phase (Eluent)Visualization MethodReference
Synthesis of Ethyl 2-cyano-3-methoxybut-2-enoateSilica Gel50% Diethyl ether / 50% Ethyl acetateNot specified mdpi.com
General Reaction MonitoringSilica GelHexane-Ethyl Acetate (3:1)UV light, Chemical Stains researchgate.net
General Reaction MonitoringSilica GelHexane-Ethyl Acetate (15:1)UV light, Chemical Stains researchgate.net
Synthesis of Ethyl 3-(5-benzyloxy-3-indolyl)-2-cyanobutanoateSilica GelNot specifiedNot specified core.ac.uk

Flash Chromatography for Purification

Following the completion of a reaction, purification of the desired product is often necessary to remove unreacted starting materials, byproducts, and catalysts. Flash chromatography is a widely adopted preparative technique for this purpose, offering a faster and more efficient alternative to traditional column chromatography. teledynelabs.comresearchgate.net It utilizes air pressure to force the solvent through a column packed with a stationary phase, typically silica gel. researchgate.net

The purification of this compound and its derivatives frequently employs flash chromatography. The choice of eluent is guided by preliminary TLC analysis to ensure optimal separation. rsc.org For instance, in the synthesis of racemic this compound from (Z)-ethyl 3-cyanobut-2-enoate, purification is achieved via flash chromatography on silica gel using a cyclohexane/ethyl acetate (9:1) solvent system. nih.govacs.org Similarly, various precursors and derivatives are purified using different ratios of these solvents, such as 19:1 for (E)-ethyl 3-(trifluoromethylsulfonyloxy)pent-2-enoate. acs.orgacs.org

The success of the purification is typically monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product are then combined and the solvent is removed to yield the purified compound. This technique is crucial for obtaining high-purity samples of this compound and its derivatives, which is essential for subsequent characterization and synthetic applications.

Table 2: Flash Chromatography Conditions for the Purification of this compound and its Derivatives

CompoundStationary PhaseEluent SystemReference
rac-Ethyl 3-cyanobutanoateSilica GelCyclohexane/Ethyl Acetate (9:1) nih.govacs.org
(E)-Ethyl 3-cyanobut-2-enoateSilica GelCyclohexane/Ethyl Acetate (9:1) nih.gov
(Z)-Ethyl 3-cyanobut-2-enoateSilica GelCyclohexane/Ethyl Acetate (9:1) nih.gov
(E)-Ethyl 3-(trifluoromethylsulfonyloxy)pent-2-enoateSilica GelCyclohexane/Ethyl Acetate (19:1) acs.orgacs.org
Ethyl 3-(trifluoromethylsulfonyloxy)but-2-enoateSilica GelCyclohexane/Ethyl Acetate (9:1) acs.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Compounds

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. ntu.edu.sg CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore, while ORD measures the change in optical rotation with wavelength. ntu.edu.sg These techniques are particularly valuable for assigning the absolute configuration of enantiomers and studying conformational changes in chiral molecules. biorxiv.orgchiralabsxl.com

While this compound itself is achiral unless a chiral center is introduced, its derivatives can be chiral. For instance, the synthesis of chiral ethyl 3,4-diphenyl-4-cyanobutanoates, which are precursors to other complex molecules, results in chiral compounds whose stereochemistry can be investigated. The CD spectrum of a chiral molecule provides a unique fingerprint that can be used for stereochemical assignment, often by comparison with the spectra of compounds with known configurations. chiralabsxl.com For example, enantiomers will exhibit mirror-image CD spectra. chiralabsxl.com

In the broader context of related chiral molecules, such as α-alkylphenylacetic acids, ORD and CD measurements have been instrumental in concluding that all (+)-acids in a series possess the same configuration. These compounds typically show characteristic CD bands in the 210 to 230 nm region. Although specific ORD and CD data for this compound derivatives are not extensively detailed in the provided context, the principles of these techniques are directly applicable to the stereochemical analysis of any chiral derivatives that may be synthesized. The sign of the Cotton effect in the CD spectrum, for example, can provide definitive information about the handedness of the molecule. chiralabsxl.com

The application of ORD and CD is crucial for the development of enantioselective syntheses, allowing for the determination of the enantiomeric excess and the absolute configuration of the products. These techniques, therefore, represent an essential component of the analytical toolkit for the comprehensive characterization of chiral derivatives of this compound.

Applications of Ethyl 3 Cyanobutanoate in Target Oriented Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The strategic importance of ethyl 3-cyanobutanoate in the pharmaceutical sector is underscored by its application in creating precursors for a range of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the construction of complex molecular architectures necessary for therapeutic activity.

Precursors to Gamma-Aminobutyric Acid (GABA) Analogues (e.g., Pregabalin)

This compound is a key starting material in the synthesis of GABA analogues, a class of drugs known for treating neurological disorders such as epilepsy and neuropathic pain. acs.org A prominent example is Pregabalin (B1679071), the active ingredient in Lyrica. nih.govacs.org

The synthesis of Pregabalin often involves the use of chiral precursors derived from this compound to establish the required stereochemistry for biological activity. nih.govacs.orgacs.org One common strategy involves the asymmetric bioreduction of β-cyanoacrylate esters, which can be prepared from this compound, to produce chiral β-cyano esters. nih.govacs.org These chiral esters are then further transformed into the final Pregabalin molecule. nih.govacs.org For instance, the chemoenzymatic synthesis of Pregabalin precursors can be achieved through the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases, offering an alternative to metal-dependent hydrogenation methods. nih.govacs.org

Another approach involves the enzymatic resolution of a β-cyanodiester, which can be synthesized from materials related to this compound, followed by decarboxylation to yield the key intermediate, (S)-ethyl 3-cyano-5-methylhexanoate. nih.govacs.org Subsequent reduction of the nitrile group furnishes Pregabalin. nih.govacs.org The development of efficient routes to enantiomerically pure precursors is a significant area of research, with various synthetic strategies being explored to improve yield and stereoselectivity. google.com

Intermediates for Sulfonylurea Derivatives (e.g., Glimepiride)

This compound and its derivatives are also implicated in the synthesis of sulfonylurea drugs, which are used to manage type 2 diabetes. newdrugapprovals.org Glimepiride, a potent oral antidiabetic agent, is a key example. newdrugapprovals.org

Chiral Building Blocks for Active Pharmaceutical Ingredients (APIs)

The chirality of many APIs is critical to their therapeutic efficacy. This compound serves as a valuable starting material for the synthesis of enantiomerically pure building blocks used in the construction of various APIs.

For example, ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate, a derivative of this compound, has been utilized as a chiral building block in the synthesis of statins like Atorvastatin (B1662188) and Rosuvastatin. smolecule.com The introduction of the silyl (B83357) protecting group allows for stereocontrolled transformations to construct the desired chiral centers in these complex molecules. smolecule.com

Furthermore, the selective hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, another derivative, can lead to the formation of chiral diamines or heterocyclic structures, which are valuable scaffolds in medicinal chemistry. researchgate.net The outcome of these reactions is highly dependent on the choice of catalyst, allowing for controlled synthesis of different chiral building blocks. researchgate.net

Role in Agrochemical Development and Synthesis

The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the synthesis of pesticides and other crop protection agents. smolecule.com Its versatile reactivity allows for the creation of diverse molecular structures with potential biological activity against pests and diseases. While specific, large-scale agrochemical applications are less documented in publicly available literature compared to its pharmaceutical uses, the underlying chemical principles suggest its utility in this sector. The functional groups of this compound can be readily transformed to introduce toxophores or other functionalities required for agrochemical activity.

Contributions to Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry, often requiring the development of novel synthetic strategies and the use of versatile building blocks. This compound and its derivatives have proven to be valuable starting materials in this endeavor. rsc.org

Enantiomerically Pure Precursors for Bioactive Natural Products

The ability to generate enantiomerically pure compounds from this compound is crucial for the total synthesis of natural products, as the biological activity of these molecules is often dependent on their specific stereochemistry.

For example, ethyl 2-cyanobutanoate has been used as a starting material in the total synthesis of katsubenitrile, a tetracyclic compound. mdpi.com This synthesis involves a Pictet-Spengler reaction to construct the core ring system. mdpi.com Additionally, derivatives of ethyl cyanoacetate (B8463686), a related compound, have been employed in the synthesis of the alkaloid ricinine (B1680626) and its analogues. mdpi.com These syntheses often involve condensation reactions to build the heterocyclic core of the natural product. mdpi.com The use of this compound and its analogues provides a versatile platform for accessing the complex and often stereochemically rich structures of bioactive natural products.

Research Findings on the Applications of this compound

Application AreaSpecific CompoundKey TransformationResearch Focus
Pharmaceuticals Pregabalin (GABA Analogue)Asymmetric bioreduction of β-cyanoacrylate estersDeveloping chemoenzymatic routes to chiral precursors. nih.govacs.org
Glimepiride (Sulfonylurea)Reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrateSynthesis of the key 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) intermediate. google.com
Statins (e.g., Atorvastatin)Utilization of ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoateAs a chiral building block for constructing complex APIs. smolecule.com
Agrochemicals General IntermediatesFunctional group transformationsSynthesis of diverse molecular structures for potential pesticidal activity. smolecule.com
Natural Products KatsubenitrilePictet-Spengler reactionTotal synthesis of complex tetracyclic natural products. mdpi.com
Ricinine (Alkaloid)Condensation reactions of ethyl cyanoacetate derivativesSynthesis of heterocyclic natural products and their analogues. mdpi.com

Synthesis of Ricinine and its N-Analogues

While this compound is not directly the starting material, related and readily accessible cyanobutanoate derivatives are pivotal in the synthesis of the alkaloid Ricinine and its N-substituted analogues. The common precursor is typically the more basic Ethyl cyanoacetate. Synthetic strategies focus on creating a key intermediate, ethyl 2-cyano-3-methoxybut-2-enoate, which then undergoes cyclization with various amines to form the desired pyridinone core.

One effective method to synthesize the ethyl 2-cyano-3-methoxybut-2-enoate intermediate involves a one-step reaction of ethyl cyanoacetate with 1,1,1-trimethoxyethane, catalyzed by acetic acid. This approach achieves a 70% yield and avoids challenges associated with older methods, such as the acylation of ethyl cyanoacetate that often results in a mixture of enol and acetyl derivatives requiring a subsequent methylation step. mdpi.comresearchgate.net

Once the ethyl 2-cyano-3-methoxybut-2-enoate intermediate is formed, it is further reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate. mdpi.com This activated enamine is the direct precursor that cyclizes with a primary amine. The reaction of this pentadienoate with methylamine (B109427) in the presence of sodium ethoxide leads to the formation of Ricinine (4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). mdpi.comresearchgate.net

A significant advantage of this synthetic route is its versatility in producing a variety of N-analogues of Ricinine by simply substituting methylamine with other primary amines. mdpi.comresearchgate.net This modularity allows for the introduction of different pharmacophores onto the Ricinine scaffold, which is valuable for medicinal chemistry research. mdpi.comresearchgate.netresearchgate.net For example, using amines like butylamine, benzylamine, or biologically relevant molecules such as histamine (B1213489) and tryptamine (B22526) allows for the synthesis of a library of novel compounds. mdpi.comresearchgate.net

Table 1: Synthesis of Ricinine N-Analogues

Amine ReactantN-Substituent (R)Product Name
Methylamine-CH₃Ricinine
Butylamine-C₄H₉1-Butyl-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Octylamine-C₈H₁₇4-Methoxy-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Benzylamine-CH₂C₆H₅1-Benzyl-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
(R)-1-Phenylethylamine-CH(CH₃)C₆H₅4-Methoxy-2-oxo-1-((R)-1-phenylethyl)-1,2-dihydropyridine-3-carbonitrile
Histamine-CH₂CH₂-C₃H₃N₂1-(2-(1H-Imidazol-4-yl)ethyl)-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Tryptamine-CH₂CH₂-C₈H₆N1-(2-(1H-Indol-3-yl)ethyl)-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This table is generated based on synthetic routes described in the literature. mdpi.comresearchgate.net

Synthetic Routes to Katsubenitrile

In the total synthesis of certain complex natural products, isomers of this compound serve as critical starting materials. Specifically, the synthesis of Katsubenitrile, a key tetracyclic intermediate for eburnamine-vincamine type indole (B1671886) alkaloids, commences with the readily available ethyl 2-cyanobutanoate . nih.govresearchgate.netmdpi.com

The synthetic pathway leverages a significant diastereoselective Pictet-Spengler reaction. nih.gov This reaction is a powerful tool in alkaloid synthesis for constructing tetrahydro-β-carboline or tetrahydroisoquinoline ring systems. mdpi.comwikipedia.org In the route to Katsubenitrile, ethyl 2-cyanobutanoate is first elaborated through several steps with reagents like tert-butyl acrylate (B77674) to form a crucial N,O-hemiacetal intermediate, namely 3-ethyl-2-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxopiperidine-3-carbonitrile. nih.govresearchgate.net

This piperidine (B6355638) derivative then undergoes an acid-catalyzed intramolecular Pictet-Spengler reaction. Treatment with an acid such as trifluoroacetic acid (TFA) promotes the cyclization between the indole nucleus and the piperidine ring system. nih.gov This key step constructs the cis-[CD] ring junction, yielding the tetracyclic structure of Katsubenitrile (1-ethyl-4-oxo-1,2,3,4,6,7,12,12β-octahydroindolo[2,3-α]quinolizine-1-carbonitrile). nih.govresearchgate.net The reaction's success is temperature-dependent; for instance, at -55 °C, no reaction occurs, but upon warming to 20 °C, the desired product is formed as a mixture of epimers. nih.gov Katsubenitrile itself is a valuable building block for the synthesis of pharmacologically active alkaloids like vincamine (B1683053) and eburnamine. nih.gov

Applications in Specialty Chemical Manufacturing and Materials Science

This compound and its structural isomers are classified as fine chemicals—complex, pure substances produced in limited quantities that serve as building blocks for high-value specialty chemicals. wikipedia.orgmlunias.com Their utility in specialty chemical manufacturing stems from the versatile reactivity of their nitrile and ester functional groups, which allows for their incorporation into a wide array of larger, more complex molecules, particularly in the pharmaceutical and materials science sectors. smolecule.comsmolecule.com

In pharmaceutical manufacturing, chiral derivatives of cyanobutanoate are highly prized intermediates. A prominent example is the use of ethyl (R)-3-hydroxy-4-cyanobutyrate in the synthesis of the cholesterol-lowering drug, atorvastatin (Lipitor). acs.org The precise stereochemistry of this building block is crucial for the drug's efficacy, and biocatalytic methods using enzymes like nitrilases have been developed for its enantioselective preparation. acs.org This highlights the role of cyanobutanoates in producing high-value, life-science-oriented specialty chemicals.

In the field of materials science, the functional groups of cyanobutanoate esters offer pathways to new polymers and functional materials. smolecule.com Researchers explore compounds like ethyl 2-benzoyl-4-cyanobutanoate as precursors for materials with unique properties, such as liquid crystals or specialty polymers. smolecule.com The presence of both aromatic and cyano-ester functionalities allows for a range of chemical transformations, including condensation and substitution reactions, to build complex molecular architectures. smolecule.com Similarly, cyanate (B1221674) ester resins, used in high-performance thermosets for aerospace and electronics, demonstrate the importance of the ester and cyano-related functionalities in creating materials with exceptional thermal stability, low moisture absorption, and desirable electrical properties. dakenchem.comresearchgate.netpolymerinnovationblog.com The potential for this compound to act as a precursor to such advanced materials underscores its relevance in this field.

Modular Assembly in Supramolecular and Nanomaterial Architectures

The bifunctional nature of this compound, containing both an electrophilic ester and a nucleophilic/electrophilic nitrile group, makes it a potential building block for the modular assembly of complex supramolecular and nanomaterial architectures. While direct applications are an emerging area of research, its utility can be inferred from the known behavior of the heterocyclic systems it can produce.

The synthesis of substituted pyridines, pyrimidines, and other N-heterocycles is a well-established application of cyanobutanoate derivatives, as seen in the synthesis of Ricinine analogues. mdpi.comresearchgate.net These heterocyclic scaffolds are of significant interest in supramolecular chemistry. researchgate.net For instance, 1,2,3-triazoles and other heterocycles are known to act as pharmacological scaffolds capable of molecular recognition through weak interactions like hydrogen bonding and dipole interactions, which are fundamental to supramolecular assembly. georgiasouthern.edu Peptides functionalized with aromatic heterocycles have been shown to form supramolecular hydrogels, where the heterocyclic moiety directs the self-assembly process into nanofibers that create a 3D network. nih.gov By serving as a precursor to such heterocyclic units, this compound offers a potential entry point for designing molecules programmed for self-assembly.

In materials science, the principles of modular assembly are used to create functional nanomaterials. The ability to synthesize a variety of functional molecules from a common starting material is key. For example, cyanate esters polymerize to form highly cross-linked thermoset polymers used in advanced composites for the aerospace industry. dakenchem.comresearchgate.net The assembly process relies on the cyclotrimerization of the cyanate groups to form a rigid triazine network. polymerinnovationblog.com Although structurally different, this illustrates how cyano-functionalized esters can be employed in the creation of robust, high-performance materials. The versatility of this compound to be converted into various reactive intermediates suggests its potential as a modular component for creating libraries of compounds for screening in the development of new functional materials and supramolecular systems.

Theoretical and Computational Chemistry Studies on Ethyl 3 Cyanobutanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-cyanobutanoate, these calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.

Detailed research findings from quantum mechanical studies on related nitrile-containing compounds suggest that the cyano group significantly influences the electronic properties of the molecule. eujournal.org The carbon atom of the nitrile group is electrophilic due to resonance, which makes it a target for nucleophilic attack. analis.com.my Computational studies on similar cyano esters have utilized methods like Density Functional Theory (DFT) to analyze their electronic structure. eujournal.orgnih.gov

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. For cyano-substituted aromatic molecules, the presence of the cyano group has been shown to reduce the HOMO-LUMO gap, thereby enhancing electronic properties. eujournal.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, which are key to understanding its stability and reactivity. bohrium.com

Table 1: Calculated Electronic Properties of a Model Cyano Ester (Illustrative data based on typical computational chemistry results for similar molecules)

Parameter Calculated Value Interpretation
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -0.8 eV Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 6.7 eV Indicates high kinetic stability.
Dipole Moment 3.5 D Reflects the overall polarity of the molecule.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates

DFT is a widely used computational method to study the mechanisms of chemical reactions, providing detailed information about transition states and intermediates. mdpi.comrsc.org For this compound, DFT calculations can be employed to explore various reaction pathways, such as hydrolysis, reduction, and cycloaddition reactions. researchgate.net

Mechanistic Insights:

Hydrolysis: DFT studies on the hydrolysis of esters can elucidate the reaction mechanism, whether it proceeds through an acyl-oxygen or alkyl-oxygen cleavage, and the role of acid or base catalysts. researchgate.net The calculations can determine the activation energies for different steps, helping to identify the rate-determining step.

Nitrile Group Reactivity: The reactivity of the nitrile group can be investigated, for instance, in reactions with nucleophiles like cysteine. nih.gov DFT calculations can predict the activation energies for such reactions, providing a quantitative measure of reactivity. nih.gov It has been shown that the reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups. nih.gov

Reaction Intermediates: Computational studies can identify and characterize transient intermediates that are difficult to observe experimentally. For example, in the reaction of related compounds, DFT has been used to study the formation and stability of various radical or ionic intermediates. acs.org

Table 2: Illustrative DFT-Calculated Activation Energies for a Reaction of a Cyano Ester (Illustrative data based on typical computational chemistry results)

Reaction Step Intermediate/Transition State Activation Energy (kcal/mol)
Nucleophilic attack on nitrile carbon Thioimidate intermediate 18.5
Cyclization Thiazoline product 12.2

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the solvent. acs.orgmdpi.com

Conformational Landscape: this compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation. For similar flexible molecules, MD simulations have been used to understand their conformational preferences in different solvents. acs.org

Solvent Effects: The solvent can have a significant impact on the structure, stability, and reactivity of a solute. MD simulations can explicitly model the solvent molecules around this compound, providing insights into:

Solvation Shell Structure: The arrangement of solvent molecules around the solute.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the solute and protic solvents.

Free Energy of Solvation: The thermodynamic stability of the solute in a particular solvent.

Computational studies on other organic molecules have shown that MD simulations, in combination with methods like metadynamics, can effectively explore conformational rearrangements in solution. acs.org

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural or physicochemical properties of molecules with their biological activity or chemical reactivity. researchgate.netopenbioinformaticsjournal.comnih.gov

Predicting Reactivity and Selectivity:

QSAR/QSPR Models: For a series of related cyanobutanoate derivatives, QSAR models could be developed to predict their reactivity in specific reactions or their biological activity. analis.com.mynih.govrjpbr.com These models are typically built using a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimental data.

Stereoselectivity: In reactions where chiral centers are formed, computational models can be used to predict the stereoselectivity. For instance, in the Michael addition involving related compounds, computational studies have been used to understand and predict the stereochemical outcome. sci-hub.se

Side Reactions: Predictive models can also help in understanding and minimizing the formation of unwanted side products in a chemical synthesis. For example, in the synthesis of related nitriles, computational analysis could help in understanding the formation of carbonyl-containing impurities. dss.go.th

Future Research Directions and Emerging Synthetic Strategies

Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is central to improving the synthesis of ethyl 3-cyanobutanoate. Research is increasingly focused on moving beyond traditional stoichiometric reagents to more sophisticated catalytic approaches that offer higher efficiency, improved selectivity, and better environmental profiles.

One area of innovation lies in the refinement of acid-catalyzed esterification processes. While sulfuric acid and p-toluenesulfonic acid are effective, they can lead to side reactions and require neutralization and removal, generating waste. Future research is exploring solid acid catalysts, such as zeolites and functionalized resins, which can be easily recovered and reused, simplifying downstream processing and reducing the environmental impact. These catalysts can also be integrated into continuous flow systems for enhanced process control.

Metal catalysis also presents significant opportunities. For instance, the coupling of ethyl cyanoacetate (B8463686) with various electrophiles is a key strategy for introducing the cyano group. The use of catalysts like potassium iodide (KI) as a Lewis acid enhances the electrophilicity of reactants. nih.gov Future work may explore more advanced Lewis acid catalysts, including those based on earth-abundant metals, to improve yields and expand the substrate scope. Furthermore, gallium(III) catalysis has shown promise in complex cycloisomerization reactions, suggesting its potential applicability in constructing intricate molecular architectures from cyanobutanoate precursors. organic-chemistry.org

The asymmetric synthesis of chiral derivatives of this compound is another critical research frontier. The development of organocatalysts and chiral metal complexes for enantioselective transformations is a major focus. These catalysts can facilitate the stereocontrolled introduction of functional groups, providing access to enantiomerically pure building blocks for the pharmaceutical industry.

Table 1: Comparison of Catalytic Strategies for Reactions Related to this compound Synthesis

Catalytic Strategy Catalyst Examples Potential Advantages Research Focus
Solid Acid Catalysis Zeolites, Functionalized Resins Easy separation and reuse, reduced waste, suitability for flow chemistry Development of more active and stable solid acids, optimization for specific esterification reactions.
Lewis Acid Catalysis KI, Earth-Abundant Metal Complexes Enhanced reactivity of electrophiles, potential for milder reaction conditions. Discovery of more efficient and selective Lewis acids, expansion of substrate scope.
Asymmetric Catalysis Chiral Organocatalysts, Chiral Metal Complexes Enantioselective synthesis of chiral derivatives. Design of new catalysts for high enantioselectivity, application in the synthesis of complex molecules.
Gallium(III) Catalysis GaCl₃ Catalysis of complex cyclization reactions. Exploration of Ga(III) catalysts in the synthesis of heterocyclic systems from cyanobutanoate precursors.

Integration of Flow Chemistry and Continuous Processing Methodologies

The shift from batch to continuous manufacturing is a transformative trend in the chemical industry, and the synthesis of this compound is well-positioned to benefit from this paradigm shift. Flow chemistry and continuous processing offer numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. acs.orgmdpi.com

The synthesis of precursors to this compound, such as the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, has been successfully demonstrated in continuous-flow microreactors. icm.edu.pl These systems allow for rapid optimization of reaction conditions and can lead to significantly higher productivity compared to batch reactors. icm.edu.pl The use of monolithic microreactors functionalized with catalytic groups further enhances efficiency by combining the reaction and catalysis in a single unit. icm.edu.pl

Future research will likely focus on developing fully integrated continuous processes for the entire synthesis of this compound, from starting materials to the final purified product. This could involve the use of packed-bed reactors with solid-supported catalysts and in-line purification techniques, such as liquid-liquid extraction and continuous crystallization. The development of such integrated systems will not only improve the efficiency and scalability of the synthesis but also contribute to making the production of this compound and its derivatives more sustainable and cost-effective. Industrial methods for synthesizing related compounds are already beginning to utilize continuous flow processes to enhance efficiency and scalability. rsc.org The application of microreactor technology to reactions involving cyano-containing compounds has also been explored, demonstrating the feasibility of this approach for handling these types of molecules safely and efficiently. rsc.orgukri.orgacs.orgfrontiersin.org

Table 2: Advantages of Flow Chemistry in the Synthesis of this compound and its Precursors

Feature Benefit in Flow Chemistry Relevance to this compound Synthesis
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. Important for handling potentially reactive intermediates and reagents used in cyanation and condensation reactions.
Precise Control Accurate control over temperature, pressure, and residence time. Allows for optimization of reaction conditions to maximize yield and minimize by-product formation.
Improved Heat & Mass Transfer High surface-area-to-volume ratio facilitates efficient heat exchange and mixing. Crucial for maintaining optimal reaction temperatures and ensuring consistent product quality.
Scalability "Scaling out" by running multiple reactors in parallel is more straightforward than "scaling up" batch reactors. Facilitates a smoother transition from laboratory-scale synthesis to industrial production.
Process Integration Enables the coupling of multiple reaction and purification steps into a single, continuous operation. Reduces manual handling, processing time, and the overall footprint of the manufacturing process.

Exploration of Electrosynthesis and Electro-Organic Transformations

Several electrochemical strategies are being explored for the synthesis of nitriles. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.netsioc-journal.cn For example, the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using a simple nickel catalyst. rsc.org This approach could potentially be adapted for the synthesis of precursors to this compound. Another area of interest is electrochemical cyanation , where a cyano group is introduced into a molecule electrochemically. rsc.orgnih.govresearchgate.net Recent studies have focused on developing safer and more efficient methods for electrocyanations, including the use of non-toxic cyanide sources and the application of these methods in flow electrosynthesis setups. nih.gov

The versatility of electro-organic transformations extends beyond the synthesis of the basic this compound structure. Electrochemical methods can also be employed for the functionalization of the molecule. For instance, the electrochemical oxidation of related β-keto esters has been used to construct complex spirocyclic systems. rsc.org This highlights the potential of electrosynthesis to not only provide a greener route to this compound but also to enable the synthesis of novel and complex derivatives. The use of electrocatalysis, where a redox-active mediator facilitates the electron transfer, can further enhance the selectivity and efficiency of these transformations. acs.org

Expansion of Biocatalytic and Chemoenzymatic Libraries

Biocatalysis and chemoenzymatic synthesis are at the forefront of green chemistry, offering highly selective and efficient routes to complex molecules under mild reaction conditions. rsc.orgacs.org The application of enzymes in the synthesis of this compound and its chiral derivatives is a particularly active area of research. oatext.comnih.govrsc.orgacs.orgresearchgate.netcreative-enzymes.comacs.orgnih.govgoogle.com

A notable example is the chemoenzymatic synthesis of pregabalin (B1679071) precursors, where the asymmetric bioreduction of a β-cyanoacrylate ester using an ene-reductase has been investigated. acs.orgacs.org This reaction can lead to the formation of racemic this compound, demonstrating the potential of biocatalysis in this synthetic pathway. nih.govacs.orgacs.orgthieme-connect.com Further development of enzyme libraries with improved activity and stereoselectivity could enable the direct synthesis of enantiomerically pure (R)- or (S)-ethyl 3-cyanobutanoate.

The expansion of biocatalytic and chemoenzymatic libraries is crucial for unlocking the full potential of this approach. oatext.comcreative-enzymes.com This involves the discovery of new enzymes from natural sources through metagenomic screening, as well as the engineering of existing enzymes through directed evolution and rational design to enhance their properties. oatext.comcreative-enzymes.com For the synthesis of this compound and its derivatives, key enzyme classes of interest include:

Nitrile-hydrolyzing enzymes (nitrilases and nitrile hydratases): These enzymes can be used for the selective hydrolysis of the cyano group to a carboxylic acid or an amide, providing a mild alternative to chemical hydrolysis. oatext.comresearchgate.net

Transaminases: These enzymes are valuable for the stereoselective synthesis of β-amino acids and esters from the corresponding β-keto compounds. mdpi.comacs.orgnih.govrsc.orgrsc.org This is particularly relevant for the synthesis of chiral precursors to pharmaceuticals.

Reductases: As demonstrated in the synthesis of pregabalin precursors, reductases can be employed for the asymmetric reduction of double bonds, a key step in creating chiral centers.

The integration of these biocatalytic steps with traditional chemical synthesis in chemoenzymatic cascades can lead to highly efficient and streamlined processes for the production of complex, high-value molecules derived from this compound. acs.org

Multi-component Reaction Development for Complex Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.orgmdpi.comresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The development of new MCRs that utilize this compound or its derivatives as building blocks is a promising avenue for the synthesis of complex heterocyclic scaffolds.

The Pictet-Spengler reaction is a classic example of a reaction that can be considered in the context of MCRs for the synthesis of β-carbolines and tetrahydroisoquinolines. rsc.orgwikipedia.orgtandfonline.comresearchgate.netthieme-connect.com Ethyl 2-cyanobutanoate, a close relative of this compound, has been used as a starting material in the synthesis of the natural product katsubenitrile via a Pictet-Spengler type reaction. This demonstrates the potential for cyanobutanoate esters to participate in these types of complex cyclizations.

Other important MCRs that could potentially involve derivatives of this compound include the Ugi and Passerini reactions . nih.govorganic-chemistry.orgthieme-connect.commdpi.comresearchgate.netensta-paris.frcsic.esorganic-chemistry.orgacs.org These isocyanide-based MCRs are highly versatile for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. nih.govmdpi.comresearchgate.netorganic-chemistry.org Cyanoacetic acid, a related building block, has been used in Ugi reactions to generate diverse heterocyclic systems. thieme-connect.comensta-paris.frresearchgate.net By analogy, functionalized derivatives of this compound could serve as components in these reactions, leading to the rapid assembly of complex molecules with potential biological activity.

Future research in this area will focus on designing new MCRs that are specifically tailored to incorporate the this compound scaffold. This will involve exploring new combinations of reactants and catalysts to achieve novel transformations and expand the range of accessible molecular architectures. The development of such reactions will be invaluable for drug discovery and the synthesis of functional materials.

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